molecular formula C11H24O2 B1588058 2,2-Dibutylpropane-1,3-diol CAS No. 24765-57-9

2,2-Dibutylpropane-1,3-diol

Cat. No. B1588058
CAS RN: 24765-57-9
M. Wt: 188.31 g/mol
InChI Key: OJMJOSRCBAXSAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1,3-propanediol, also known as Neopentylglycol, is an organic chemical compound. It is used in the synthesis of polyesters, paints, lubricants, and plasticizers. When used in the manufacture of polyesters, it enhances the stability of the product towards heat, light, and water .


Synthesis Analysis

Neopentyl glycol is synthesized industrially by the aldol reaction of formaldehyde and isobutyraldehyde. This creates the intermediate hydroxypivaldehyde, which can be converted to neopentyl glycol by either a Cannizzaro reaction with excess formaldehyde, or by hydrogenation using palladium on carbon .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-1,3-propanediol is C5H12O2. It has a molar mass of 104.148 g/mol .


Chemical Reactions Analysis

2,2-Dimethyl-1,3-propanediol may generate toxic gases in combination with alkali metals, nitrides, and strong reducing agents. It reacts with inorganic acids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

2,2-Dimethyl-1,3-propanediol is a white crystalline solid with a melting point of 129.13 °C and a boiling point of 208 °C. It is soluble in water and very soluble in ethanol and diethyl ether .

Scientific Research Applications

Synthesis of High-Performance Coating Resins

“2,2-Dibutylpropane-1,3-diol” is a key ingredient in the synthesis of high-performance coating resins. When combined with saturated or unsaturated di-acids, it forms polyesters that are integral to paints, lubricants, plasticizers, and fiberglass-reinforced plastics applications . Its non-polar chemical nature and resistance to oxidation contribute to the enhanced stability of resins against heat, light, and water.

Protective Agent for Carbonyl Groups

In organic synthesis, “2,2-Dibutylpropane-1,3-diol” is used for the protection of carbonyl groups as 4,4-dimethyl-1,3-dioxanes . This application is preferred over more common alternatives due to the ease of separation and greater stability it offers, making it a valuable tool in synthetic chemistry.

Manufacture of Synthetic Lubricating Esters

This compound is utilized in the esterification reaction with fatty or carboxylic acids to produce synthetic lubricating esters . These esters have a reduced potential for oxidation or hydrolysis compared to natural esters, which is crucial for the longevity and efficiency of lubricants.

Plasticizer Synthesis

“2,2-Dibutylpropane-1,3-diol” plays a significant role in the synthesis of plasticizers . These are additives that increase the plasticity or fluidity of the material to which they are added, including plastics, concrete, wallboard, and clays.

Stability Enhancer in Polyester Production

When used in polyester production, “2,2-Dibutylpropane-1,3-diol” enhances the stability of the final product towards heat, light, and water . This leads to polyesters that are more durable and resistant to environmental degradation.

Intermediate in Organic Synthesis

The compound serves as an intermediate in various organic synthesis processes . For example, it can be used to create cyclic phosphorochloridates and phenylphosphonates, which are valuable in the development of new materials and chemicals.

Solid-State Refrigeration Technologies

Research has indicated that plastic crystals of “2,2-Dibutylpropane-1,3-diol” exhibit a colossal barocaloric effect (CBCEs) . This effect, which involves cooling through pressure-induced phase transitions, could be highly beneficial in future solid-state refrigeration technologies.

Cross-Coupling Reactions

“2,2-Dibutylpropane-1,3-diol” is used to produce boronic acid esters, which are important intermediates in cross-coupling reactions . These reactions are fundamental in the creation of complex organic compounds, including pharmaceuticals and agrochemicals.

Safety And Hazards

2,2-Dimethyl-1,3-propanediol may be harmful by ingestion or skin absorption. It causes eye and skin irritation. Material is irritating to mucous membrane and upper respiratory tract .

Future Directions

While specific future directions for 2,2-Dimethyl-1,3-propanediol were not found, it’s worth noting that similar compounds like Neopentyl glycol have been reported to exhibit a colossal barocaloric effect (CBCEs), which is a cooling effect caused by pressure-induced phase transitions .

properties

IUPAC Name

2,2-dibutylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMJOSRCBAXSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CCCC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399110
Record name 2,2-dibutylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dibutylpropane-1,3-diol

CAS RN

24765-57-9
Record name 2,2-dibutylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dibutylpropane-1,3-diol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Dibutylpropane-1,3-diol
Reactant of Route 3
Reactant of Route 3
2,2-Dibutylpropane-1,3-diol
Reactant of Route 4
2,2-Dibutylpropane-1,3-diol
Reactant of Route 5
2,2-Dibutylpropane-1,3-diol
Reactant of Route 6
2,2-Dibutylpropane-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.